molecular formula C10H11IO4 B14230064 Methyl 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoate CAS No. 823789-48-6

Methyl 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoate

Cat. No.: B14230064
CAS No.: 823789-48-6
M. Wt: 322.10 g/mol
InChI Key: BBHHKNFCMAAZAS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoate is a chemical compound with the molecular formula C10H11IO4 It is an ester derivative of benzoic acid, characterized by the presence of iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoate typically involves the esterification of 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like acetone.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoate involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Lacks the iodine atom, resulting in different reactivity and applications.

    Methyl 2-hydroxy-3-iodo-6-methylbenzoate: Lacks the methoxy group, affecting its chemical properties.

Properties

CAS No.

823789-48-6

Molecular Formula

C10H11IO4

Molecular Weight

322.10 g/mol

IUPAC Name

methyl 2-hydroxy-3-iodo-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C10H11IO4/c1-5-4-6(14-2)8(11)9(12)7(5)10(13)15-3/h4,12H,1-3H3

InChI Key

BBHHKNFCMAAZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)O)I)OC

Origin of Product

United States

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